molecular formula C10H14O2 B1594772 Benzene, (1-ethoxyethoxy)- CAS No. 5426-78-8

Benzene, (1-ethoxyethoxy)-

Cat. No.: B1594772
CAS No.: 5426-78-8
M. Wt: 166.22 g/mol
InChI Key: WDAPDTRODNUPPB-UHFFFAOYSA-N
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Description

Benzene, (1-ethoxyethoxy)-: is an organic compound with the molecular formula C10H14O2. It is also known by other names such as acetaldehyde phenyl ethyl acetal and phenyl ethyl acetal . This compound is characterized by the presence of an ethoxyethoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (1-ethoxyethoxy)- can be synthesized through the reaction of benzene with ethoxyethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods: Industrial production of benzene, (1-ethoxyethoxy)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process may also include purification steps such as distillation to obtain a high-purity product .

Mechanism of Action

The mechanism of action of benzene, (1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: Benzene, (1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which provides additional sites for chemical reactions and interactions. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-ethoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPDTRODNUPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863536
Record name Benzene, (1-ethoxyethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-78-8
Record name (1-Ethoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-78-8
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Record name Benzene, (1-ethoxyethoxy)-
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Record name Phenylethyl acetal
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Record name Benzene, (1-ethoxyethoxy)-
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Record name Benzene, (1-ethoxyethoxy)-
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Record name α-ethoxyphenetole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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